molecular formula C9H7FN2O2 B13180366 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B13180366
M. Wt: 194.16 g/mol
InChI Key: DPCYYRUWNBGBNC-UHFFFAOYSA-N
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Description

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the functionalization of imidazo[1,2-a]pyridines. One common method is the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield tetracyclic derivatives .

Scientific Research Applications

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For example, derivatives like zolpidem act by blocking γ-aminobutyric acid receptors, leading to their hypnotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is unique due to its specific fluorine substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and chemical processes.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

2-(8-fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7FN2O2/c10-7-2-1-3-12-6(4-8(13)14)5-11-9(7)12/h1-3,5H,4H2,(H,13,14)

InChI Key

DPCYYRUWNBGBNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)CC(=O)O

Origin of Product

United States

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